molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]

Cat. No. B6590783
CAS RN: 119699-81-9
M. Wt: 979.4 g/mol
InChI Key: SGGANCFJEHZNCI-XEGNVXPOSA-N
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Description

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a useful research compound. Its molecular formula is C48H94N2O14Si2 and its molecular weight is 979.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analysis

  • Regioselectivity in Methylation : A study by Liang Jian (2007) analyzed the regioselective synthesis of 2',4''-O-Bis(trimethylsilyl) 6-O-methylerythromycin A 9-O-(1-methoxycyclohexyl) oxime. It included crystal structure determination, indicating how protective groups and 9-oxime ether affect methylation regioselectivity.

  • Optimizing Protective Groups : Research by Jianhua Liang, G. Yao, Shaojun Zheng (2004) established a method for analyzing key intermediates like 2',4''-TMS-EMIPCH and 2',4''-TMS-IPCH. This method helps optimize protective groups at the 9-oxime hydroxyl position.

  • Crystal Structures : G. Yao, Jianpeng Liang (2003) detailed the crystal structure of E-title compound to understand the origin of regioselectivity at the 6-hydroxyl group in O-methylation of erythromycin A.

Intermediate Applications

  • Clarithromycin Synthesis : Li Jian-hua (2005) reported on using a precursor of clarithromycin for synthesis, indicating its importance as an intermediate in developing newer macrolide antibiotics.

  • Role in Antibacterial Activity : A study by S. Chen, X. D. Xu, L. Yu (2001) explored the antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives, demonstrating the compound's relevance in creating erythromycin derivatives with potential antibacterial properties.

Computational Analysis

  • Computational Studies : The work by D. Duran, V. Aviyente, C. Baysal (2002) analyzed the protection and methylation reactions of erythromycin A derivatives, offering insights into the computational aspect of these compounds.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37+/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGANCFJEHZNCI-XEGNVXPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H94N2O14Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659287
Record name PUBCHEM_44542862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

979.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]

CAS RN

119699-81-9
Record name PUBCHEM_44542862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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